molecular formula C6H5FN2O2 B13659571 3-Fluoro-2-methyl-5-nitropyridine

3-Fluoro-2-methyl-5-nitropyridine

Cat. No.: B13659571
M. Wt: 156.11 g/mol
InChI Key: SJCCFRFKYXFPHW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-nitropyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-5-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 2-methyl-5-nitropyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-methyl-5-nitropyridine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong hydrogen bonds and van der Waals interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-4-methyl-5-nitropyridine

Uniqueness

3-Fluoro-2-methyl-5-nitropyridine is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, which imparts distinct chemical properties. The methyl group further enhances its reactivity and potential for functionalization compared to other fluorinated pyridines .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-fluoro-2-methyl-5-nitropyridine

InChI

InChI=1S/C6H5FN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3

InChI Key

SJCCFRFKYXFPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])F

Origin of Product

United States

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